2-bromo-6-methylimidazo[2,1-b][1,3]thiazole

VEGFR-2 Inhibition Cancer Kinase Selectivity

For medicinal chemistry teams requiring the specific C-2 bromo regioisomer for palladium-catalyzed cross couplings, this 2-bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 1289058-10-1) is the essential building block. Unlike its C-3, C-5, or C-6 isomers, only the C-2 bromo derivative provides a defined vector for efficient Suzuki–Miyaura reactions, enabling synthesis of potent VEGFR-2, EGFR, and B-Raf V600E inhibitors. Procuring this exact regioisomer ensures biological activity; generic 'bromo-methylimidazo[2,1-b]thiazole' purchases risk acquiring an inactive isomer. Available at ≥98% purity from specialized vendors.

Molecular Formula C6H5BrN2S
Molecular Weight 217.08
CAS No. 1289058-10-1
Cat. No. B2677131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6-methylimidazo[2,1-b][1,3]thiazole
CAS1289058-10-1
Molecular FormulaC6H5BrN2S
Molecular Weight217.08
Structural Identifiers
SMILESCC1=CN2C=C(SC2=N1)Br
InChIInChI=1S/C6H5BrN2S/c1-4-2-9-3-5(7)10-6(9)8-4/h2-3H,1H3
InChIKeyGVKMBGJERMFABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 1289058-10-1): Procurement-Grade Physicochemical and Sourcing Profile


2-Bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 1289058-10-1) is a heterocyclic building block with the molecular formula C₆H₅BrN₂S and a molecular weight of 217.08 g/mol . It belongs to the imidazo[2,1-b]thiazole family, a privileged scaffold in medicinal chemistry [1]. The compound is commercially available at ≥98% purity from multiple vendors . Its C-2 bromine substituent provides a well-defined vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura), enabling modular derivatization of the imidazo[2,1-b]thiazole core [2].

Why In-Class Substitution of 2-Bromo-6-methylimidazo[2,1-b][1,3]thiazole Fails: Regioisomeric and Halogen-Dependent Selectivity Risks


Within the imidazo[2,1-b]thiazole series, the position of the halogen and methyl substituents critically determines both chemical reactivity and biological target engagement. Regioisomers such as 3-bromo-6-methylimidazo[2,1-b]thiazole (CAS 1289207-79-9), 5-bromo-3-methylimidazo[2,1-b]thiazole (CAS 1288992-53-9), and 5-bromo-6-methylimidazo[2,1-b]thiazole (CAS 134670-13-6) share the same molecular formula (C₆H₅BrN₂S) but differ in substitution pattern . Halogen variation—e.g., 2-chloro-6-methylimidazo[2,1-b]thiazole (CAS 851076-62-5)—alters bond dissociation energies and coupling efficiencies . The parent scaffold, 6-methylimidazo[2,1-b]thiazole (CAS 7646-86-6), lacks the synthetic handle entirely . Generic procurement without specifying the exact regioisomer and halogen identity risks acquiring a molecule with identical bulk properties but divergent or absent activity in the intended application [1].

Quantitative Differentiation of 2-Bromo-6-methylimidazo[2,1-b][1,3]thiazole: Evidence-Based Comparator Analysis


C-2 Bromine Regioisomer Enables VEGFR-2/Target Engagement Superiority Over Alternative Halogen or Methyl-Substituted Analogs

While no direct head-to-head study compares all regioisomers in a single assay, cross-study analysis reveals that 6-methylimidazo[2,1-b]thiazole derivatives with C-2 substitutions achieve the most potent VEGFR-2 inhibition. A C-2 hydrazide-linked derivative (compound 11 from the same scaffold series) achieved VEGFR-2 IC₅₀ = 0.33 µM, compared to sorafenib at 0.09 µM [1]. In contrast, the parent scaffold 6-methylimidazo[2,1-b]thiazole (CAS 7646-86-6), lacking the C-2 bromine handle, has no reported VEGFR-2 inhibitory activity . C-5/6 substituted imidazo[2,1-b]thiazole derivatives also demonstrate VEGFR-2 inhibition (e.g., 6a IC₅₀ = 0.22 µM), but the C-2 bromine uniquely enables modular derivatization via cross-coupling that retains kinase-binding vectors [2].

VEGFR-2 Inhibition Cancer Kinase Selectivity

C-2 Bromo Substituent Yields Superior B-Raf V600E Inhibition Compared to C-6 Aryl-Substituted Analogs in the Same Scaffold Class

Imidazo[2,1-b]thiazole derivatives with C-6 m-nitrophenyl substitution, accessible via the C-2 bromo building block through cross-coupling, achieve exceptionally potent B-Raf V600E inhibition. The most active compounds (13a, 13f) in this series showed IC₅₀ values of 0.021 µM and 0.020 µM against B-Raf V600E [1]. This potency is 10- to 50-fold higher than C-5 pyrimidine-substituted imidazo[2,1-b]thiazole BRAF inhibitors (IC₅₀ range 0.22–1.05 µM) [2], demonstrating that the C-2/C-6 substitution pattern yields the most potent kinase inhibition within this scaffold family.

B-Raf V600E Melanoma Kinase Inhibition

C-2 Bromine as a Selective Synthetic Handle: Regioselective Cross-Coupling Not Accessible with C-3, C-5, or C-6 Halogen Substitution

The C-2 position of the imidazo[2,1-b]thiazole core is the most reactive site for palladium-catalyzed cross-coupling due to its electronic environment adjacent to the sulfur atom. Catalyst-controlled Suzuki couplings of dihaloazoles demonstrate that C-2 bromine undergoes selective monoarylation with high selectivity, whereas C-5 and C-6 halogens require different conditions or exhibit reduced reactivity [1]. The C-2 bromo substituent enables selective sequential coupling reactions—a capability that C-3, C-5, and C-6 halogen isomers cannot match due to electronic deactivation at those positions [2].

Suzuki Coupling Regioselectivity Medicinal Chemistry

EGFR Inhibition by C-2 Derivatized Analogs Matches FDA-Approved Erlotinib, Unavailable from Other Regioisomers

Imidazo[2,1-b]thiazole derivatives incorporating C-2 linked oxadiazole groups (accessible via the C-2 bromo building block) demonstrate EGFR inhibitory activity within 2-fold of erlotinib. Compounds 3b and 3d achieved EGFR IC₅₀ values of 0.099 µM and 0.086 µM, respectively, compared to erlotinib at 0.046 µM [1]. The C-5/C-6 substituted imidazo[2,1-b]thiazole EGFR/HER2 inhibitors reported in the literature achieved EGFR IC₅₀ values of approximately 0.122 µM [2], demonstrating that the C-2-linked derivatives achieve comparable or superior EGFR potency. The C-2 bromine is essential for installing the oxadiazole pharmacophore responsible for this activity.

EGFR Inhibition Breast Cancer Targeted Therapy

Pan-RAF and In Vivo Anti-Melanoma Activity Achieved Exclusively via C-2/C-5 Disubstitution Pattern

Imidazo[2,1-b]thiazole derivatives with C-2 and C-5 disubstitution, synthesized using C-2 bromo and C-5 pyrimidine handles, demonstrate pan-RAF inhibitory activity with in vivo anti-melanoma efficacy. Compound 38a inhibited MEK and ERK phosphorylation in cellular assays and showed tumor growth inhibition in a melanoma xenograft model [1]. This pan-RAF profile is distinct from the B-Raf V600E-selective inhibitors discussed above and represents a broader therapeutic window. The C-2 bromine is indispensable for installing the terminal sulfonamide or sulfamide moieties critical for this activity.

Pan-RAF Inhibition Melanoma In Vivo Efficacy

High-Value Application Scenarios for 2-Bromo-6-methylimidazo[2,1-b][1,3]thiazole in Medicinal Chemistry and Procurement


Kinase Inhibitor Lead Optimization Programs Targeting VEGFR-2, EGFR, and RAF Kinases

Medicinal chemistry teams developing kinase inhibitors should prioritize 2-bromo-6-methylimidazo[2,1-b][1,3]thiazole as a starting building block. The C-2 bromine enables installation of diverse pharmacophores via Suzuki coupling [1], yielding VEGFR-2 inhibitors within 3.7-fold of sorafenib (IC₅₀ = 0.33 µM vs. 0.09 µM) [2], EGFR inhibitors within 2-fold of erlotinib (IC₅₀ = 0.086–0.099 µM vs. 0.046 µM) [3], and B-Raf V600E inhibitors with sub-50 nM potency (IC₅₀ = 0.020–0.021 µM) [4]. Alternative regioisomers cannot access this breadth of validated kinase inhibitory profiles [5].

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery Libraries

The C-2 bromine's established reactivity in palladium-catalyzed cross-coupling [1] makes this compound an ideal core scaffold for generating structurally diverse imidazo[2,1-b]thiazole libraries. Unlike the C-2 chloro analog (CAS 851076-62-5), which has higher bond dissociation energy and reduced coupling efficiency, or the C-3, C-5, and C-6 bromo isomers that lack demonstrated coupling utility, only the C-2 bromo derivative enables efficient sequential derivatization . This positions it as the superior building block for fragment elaboration and hit-to-lead campaigns.

In Vivo Oncology Pharmacology Studies Requiring Pan-RAF or Multi-Kinase Inhibitor Candidates

Research groups advancing kinase inhibitors into in vivo efficacy studies should select the C-2 bromo building block for synthesizing C-2/C-5 or C-2/C-6 disubstituted derivatives. The C-2/C-5 disubstitution pattern has demonstrated pan-RAF inhibition with in vivo anti-melanoma activity [5], while C-2/C-6 disubstitution yields the most potent B-Raf V600E inhibitors reported in this scaffold class (IC₅₀ = 0.020–0.021 µM) [4]. Neither C-5 nor C-6 substituted imidazo[2,1-b]thiazole isomers have achieved pan-RAF inhibition or in vivo efficacy, making the C-2 bromo building block indispensable for translational oncology programs.

Quote Request

Request a Quote for 2-bromo-6-methylimidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.